Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Class Representatives
The target compound's computed XLogP3-AA of 3.5 positions it within the optimal lipophilicity range for CNS drug candidates (typically 2–4), distinguishing it from more lipophilic analogs in the class that may suffer from higher protein binding or faster metabolic clearance [1]. For comparison, the calculated XLogP3-AA of the unsubstituted parent structure 1-(1H-indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione (CAS 92579-89-0) is approximately 2.3 [REFS-1, REFS-2], indicating that the 5-chloropyridin-2-yloxy substitution increases lipophilicity by ~1.2 log units, which can significantly influence membrane permeability and CNS exposure.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Parent 1-(1H-indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione: ~2.3 (estimated); ifenprodil: ~3.8 |
| Quantified Difference | Δ XLogP3-AA ≈ +1.2 vs. unsubstituted piperidine analog; Δ XLogP3-AA ≈ -0.3 vs. ifenprodil |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A ΔXLogP3-AA of 1.2 represents a significant shift in lipophilicity that can alter blood-brain barrier penetration, plasma protein binding, and metabolic stability, directly impacting in vivo pharmacokinetic suitability.
- [1] PubChem. 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. CID 71798936. Accessed 2026. View Source
- [2] PubChem. 1-(1H-indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione. CID 71798935. Accessed 2026. (Estimated XLogP3-AA = 2.3). View Source
